3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the condensation of 2-aminothiazoles with ethyl 3-bromo-2-oxobutanoate or ethyl 2-chloroacetoacetate . The reaction is usually carried out in the presence of a base such as pyridine, which facilitates the formation of the imidazo[2,1-b][1,3]thiazole ring system . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Benzimidazo[2,1-b]thiazole Derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b]thiazole core, which can alter their chemical and biological properties.
Uniqueness
3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide variety of derivatives with potentially useful properties .
Properties
IUPAC Name |
3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYSXRTNXOSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409448 |
Source
|
Record name | SBB013014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72225-08-2 |
Source
|
Record name | SBB013014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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